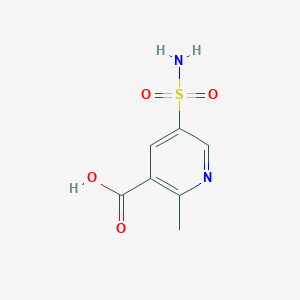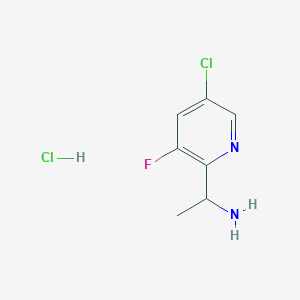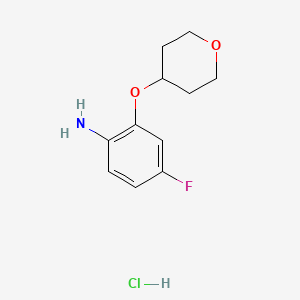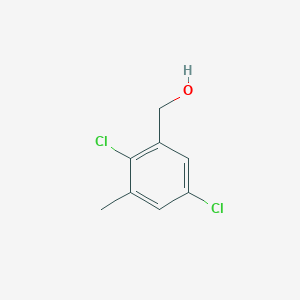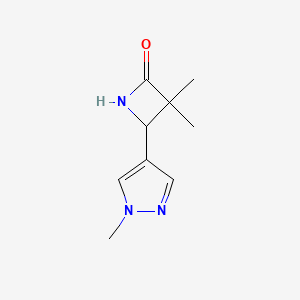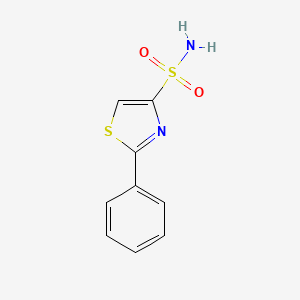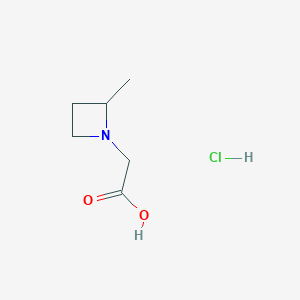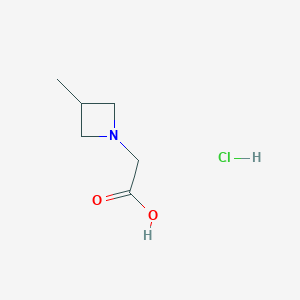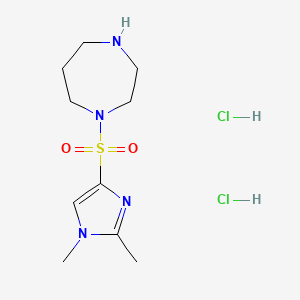
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid
説明
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biosynthetic Intermediates and Synthesis Methods
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid and similar compounds are often used as intermediates in the synthesis of more complex molecules. For instance, the compound is involved in the biosynthesis of tropane alkaloids, and efficient synthesis methods have been developed for its analogs like methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine (Ma, Huang, Yang, Liu, Hu, & Huang, 2020).
Molecular Diagnostics and Fluorescent Probing
The compound's derivatives are significant in the field of molecular diagnostics. A novel fluorescent probe based on a derivative of this compound demonstrated high binding affinities toward β-amyloid aggregates, showing promise for the molecular diagnosis of Alzheimer’s disease (Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, & Zhang, 2015).
Antioxidant Activity
Derivatives of this compound, such as 4-hydroxycoumarin derivatives, have been studied for their antioxidant properties. One study investigated the antioxidant activity of these compounds in vitro and found that they effectively scavenge free radicals in a hypochlorous system, highlighting their potential therapeutic applications (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).
Apoptosis Induction
Certain derivatives, like 4-methylthio-2-oxobutanoic acid, have been found to induce apoptosis in specific cell lines, such as the BAF3 murine lymphoid cell line. This indicates the potential of these compounds in cancer research and therapy (Quash, Roch, Chantepie, Michal, Fournet, & Dumontet, 1995).
Material Science and Organic Chemistry
The compound and its derivatives are also of interest in material science and organic chemistry. For example, the crystallization behavior of polymorphic mixtures of MPPO, which contains a derivative of this compound, was studied to understand better the seeding effects and conditions for producing polymorphic mixtures of desired compositions (Nakata, Kiyosawa, Kagara, & Matsuoka, 2009).
Medicinal Chemistry and Drug Design
The compound's derivatives have been explored in medicinal chemistry, demonstrating their potential as bioactive agents in various therapeutic areas. For instance, organotin (IV) derivatives of 4-(4-methoxyanilino)-4-oxobutanoic acid have shown promising antimicrobial and anticancer activities, highlighting their potential in drug development and medicinal applications (Sirajuddin, Ali, McKee, Wadood, & Ghufran, 2019).
特性
IUPAC Name |
4-(3-ethoxy-4-methoxypyrrolidin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-3-17-9-7-12(6-8(9)16-2)10(13)4-5-11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDPQFCPZLZVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


